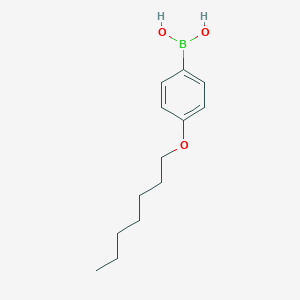

4-Heptyloxyphenylboronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-heptoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21BO3/c1-2-3-4-5-6-11-17-13-9-7-12(8-10-13)14(15)16/h7-10,15-16H,2-6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHRONCCLURKEKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OCCCCCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00402080 | |

| Record name | 4-Heptyloxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136370-19-9 | |

| Record name | 4-Heptyloxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Heptyloxyphenylboronic Acid (contains varying amounts of Anhydride) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Heptyloxyphenylboronic acid molecular weight

An In-Depth Technical Guide to 4-Heptyloxyphenylboronic Acid: Properties, Mechanisms, and Core Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a versatile arylboronic acid derivative of significant interest to researchers in organic synthesis, materials science, and drug discovery. We delve into its core physicochemical properties, with a focus on its molecular weight of 236.12 g/mol , and explore the mechanistic underpinnings of its most prevalent application: the Suzuki-Miyaura cross-coupling reaction.[1][2][3][4] This document serves as a resource for scientists and drug development professionals, offering not only foundational data but also field-proven experimental protocols and an expert perspective on the causality behind its utility in synthesizing complex molecules and functional materials.

Introduction: The Ascendancy of Boronic Acids in Chemical Science

The field of medicinal chemistry has witnessed a remarkable surge in the application of organoboron compounds, a trend largely catalyzed by the success of boronic acid-containing drugs approved by the FDA, such as the proteasome inhibitor Bortezomib.[5][6] These compounds are no longer viewed with apprehension but are celebrated for their unique reactivity, stability, and relatively low toxicity.[5] Boronic acids serve as critical building blocks in synthetic chemistry, prized for their versatility in forming robust carbon-carbon and carbon-heteroatom bonds.[5]

Among this important class of reagents is this compound. Its structure is distinguished by two key features: the boronic acid group, which is the reactive center for palladium-catalyzed cross-coupling, and a seven-carbon alkyl ether (heptyloxy) chain. This latter group imparts enhanced solubility in organic solvents, a critical feature that distinguishes it from simpler arylboronic acids and makes it an excellent candidate for applications in drug discovery and materials science.[1]

Core Physicochemical Properties and Characterization

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective application. The defining characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 236.12 g/mol | [1][2][3][4] |

| Molecular Formula | C₁₃H₂₁BO₃ | [1][2][4] |

| CAS Number | 136370-19-9 | [1][2][4] |

| Appearance | White to off-white crystalline powder | [1] |

| Common Synonyms | 4-Heptyloxybenzeneboronic acid | [1][4] |

| Purity | Typically ≥98% | [1] |

| Storage Conditions | Room Temperature, store in a cool, dark place | [1][7] |

The heptyloxy tail is not merely a passive component; it significantly influences the molecule's lipophilicity. This property is crucial in drug development for modulating pharmacokinetic profiles and can be leveraged in materials science to control the self-assembly and processing of organic electronics.[1]

The Suzuki-Miyaura Cross-Coupling Reaction: A Core Application

The palladium-catalyzed Suzuki-Miyaura reaction is arguably the most vital application of this compound, enabling the formation of a carbon-carbon bond between the phenyl ring of the boronic acid and an organic halide or triflate.[8][9] This reaction is a cornerstone of modern synthesis due to its mild conditions, high functional group tolerance, and exceptional yields.[10]

Mechanistic Causality

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is key to troubleshooting and optimizing reaction conditions. The cycle consists of three primary steps:

-

Oxidative Addition: A low-valent Palladium(0) complex reacts with the organic halide (Ar-X), inserting itself into the carbon-halogen bond. This oxidizes the catalyst to a high-valent Palladium(II) species.[8][9]

-

Transmetalation: The boronic acid must first be activated by a base (e.g., carbonate, phosphate) to form a more nucleophilic boronate species.[11] This boronate then transfers its organic group (the 4-heptyloxyphenyl moiety) to the Pd(II) complex, displacing the halide. This is the crucial bond-forming precursor step.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are ejected from the coordination sphere, forming the new biaryl product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[8][9]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol

This protocol is a self-validating system for a typical Suzuki-Miyaura coupling. The causality for each step is explained to ensure reproducibility and understanding.

Objective: To synthesize 4-Heptyloxy-1,1'-biphenyl from this compound and Bromobenzene.

Reagents & Equipment:

-

This compound (1.2 mmol)

-

Bromobenzene (1.0 mmol)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

-

Triphenylphosphine [PPh₃] (0.04 mmol, 4 mol%)

-

Potassium Carbonate (K₂CO₃), anhydrous (3.0 mmol)

-

Toluene (10 mL)

-

Ethanol (2 mL)

-

Deionized Water (2 mL)

-

Schlenk flask or round-bottom flask with reflux condenser

-

Magnetic stirrer and hotplate

-

Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

-

Flask Preparation: To a dry Schlenk flask containing a magnetic stir bar, add this compound, bromobenzene, potassium carbonate, Pd(OAc)₂, and PPh₃.

-

Causality: Combining all solids at the start is efficient. PPh₃ acts as a ligand to stabilize the palladium catalyst. K₂CO₃ is the base required to activate the boronic acid for transmetalation.[11]

-

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times.

-

Causality: The Pd(0) catalyst is sensitive to oxygen, which can lead to catalyst degradation and side reactions. Removing air is critical for achieving high yields.

-

-

Solvent Addition: Add the solvent mixture (Toluene, Ethanol, Water) via syringe.

-

Causality: Toluene is the primary organic solvent. The addition of water and a co-solvent like ethanol is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.

-

-

Degassing: Bubble argon through the stirred reaction mixture for 10-15 minutes.

-

Causality: This is a self-validating step to ensure all dissolved oxygen is removed from the solvent, protecting the catalyst's integrity throughout the heating process.

-

-

Reaction: Heat the mixture to 85-90 °C with vigorous stirring. Monitor the reaction by Thin Layer Chromatography (TLC) until the bromobenzene starting material is consumed (typically 4-12 hours).

-

Causality: Heating provides the necessary activation energy for the catalytic cycle to proceed at an efficient rate.

-

-

Workup: Cool the reaction to room temperature. Add 20 mL of water and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Causality: This separates the organic product from the inorganic salts (e.g., KBr, excess K₂CO₃) and the water-soluble components.

-

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

-

Causality: This final step removes any remaining impurities, unreacted starting material, and catalyst residues to yield the pure biaryl product.

-

Experimental Workflow Visualization

Caption: A streamlined workflow for the Suzuki-Miyaura coupling protocol.

Advanced Applications in Drug Discovery

The utility of this compound extends beyond a simple building block. Its unique structure is well-suited for several advanced applications in the biomedical field.

-

Scaffold for Complex Pharmaceuticals: Biaryl structures are privileged motifs in many approved drugs.[10] This reagent provides a direct route to synthesizing these complex molecular skeletons.

-

Targeted Drug Delivery: Boronic acids are known to form reversible covalent bonds with 1,2- and 1,3-diols.[1] Sialic acid, which is often overexpressed on the surface of cancer cells, contains such diol functionalities. This interaction can be exploited to design drug conjugates that selectively target tumor cells.[12]

-

Biomolecule Sensing: The same diol-binding principle allows for the development of sensors. For instance, polymers functionalized with boronic acids can be designed to detect glucose and other sugars at physiological pH, a key area of research for diabetes management.[13]

-

Bioconjugation: The compound can be used in bioconjugation processes to attach biomolecules to surfaces or other molecules, which is useful for creating enhanced drug delivery systems and diagnostic tools.[1]

Conclusion

This compound, with a precise molecular weight of 236.12 g/mol , is a powerful and enabling reagent for chemical researchers.[1][3] Its value is derived not just from its boronic acid functionality, which unlocks access to robust C-C bond formation via Suzuki-Miyaura coupling, but also from its heptyloxy chain, which confers favorable solubility and lipophilicity. From the synthesis of bioactive molecules to the development of novel sensors and materials, this compound represents a key tool for innovation at the interface of chemistry, biology, and materials science.

References

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (4-heptylphenyl)boronic Acid. PubChem Compound Database. Retrieved from [Link]

-

Tripodi, F., & Roche, M. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 195, 112280. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Retrieved from [Link]

-

Shinde, A., & Souto, E. B. (2024). Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. Journal of Drug Delivery Science and Technology, 92, 105374. Retrieved from [Link]

-

Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 12: (a) (4‐(Ethoxycarbonyl)phenyl)boronic acid (22).... Retrieved from [Link]

-

Organic Syntheses. (n.d.). Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

ResearchGate. (n.d.). Phenylboronic Acid-polymers for Biomedical Applications. Retrieved from [Link]

-

Silva, M. P., Saraiva, L., Pinto, M., & Sousa, M. E. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. Retrieved from [Link]

-

Das, B. C., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 26(23), 7374. Retrieved from [Link]

-

Asher, S. A., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(25), 4777-4780. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 136370-19-9|this compound|BLD Pharm [bldpharm.com]

- 3. This compound (contains varying amounts of Anhydride) | C13H21BO3 | CID 4339184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 136370-19-9 CAS MSDS (4-(N-HEPTYLOXY)BENZENEBORONIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications | MDPI [mdpi.com]

- 6. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | 136370-19-9 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 8. youtube.com [youtube.com]

- 9. rose-hulman.edu [rose-hulman.edu]

- 10. tcichemicals.com [tcichemicals.com]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. japsonline.com [japsonline.com]

- 13. researchgate.net [researchgate.net]

4-Heptyloxyphenylboronic acid chemical properties

An In-Depth Technical Guide to 4-Heptyloxyphenylboronic Acid: Properties, Reactivity, and Applications

Introduction

In the landscape of modern synthetic chemistry, arylboronic acids stand as indispensable tools, largely due to their pivotal role in palladium-catalyzed cross-coupling reactions. Among this versatile class of reagents, this compound has emerged as a compound of significant interest. Characterized by a phenylboronic acid moiety functionalized with a C7 alkyl ether at the para-position, it offers a unique combination of reactivity and tailored physical properties. The long heptyloxy chain imparts increased solubility in organic solvents, a feature that enhances its utility in homogeneous reaction conditions and facilitates its application in the synthesis of lipophilic molecules.[1][2] This guide provides a comprehensive technical overview of this compound, detailing its structural and physicochemical properties, core reactivity, stability considerations, and key applications for researchers in organic synthesis, drug discovery, and materials science.

Part 1: Physicochemical and Structural Properties

The utility of this compound in various applications is a direct consequence of its distinct chemical and physical characteristics. These properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 136370-19-9 | |

| Molecular Formula | C₁₃H₂₁BO₃ | [2] |

| Molecular Weight | 236.12 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [2] |

| Boiling Point | 381.9 ± 44.0 °C (Predicted) | N/A |

| Density | 1.03 ± 0.1 g/cm³ (Predicted) | N/A |

| Storage Conditions | Store at room temperature under an inert atmosphere (e.g., Nitrogen or Argon) |

Structural and Electronic Profile

Like other arylboronic acids, the core of this compound features a boron atom that is sp²-hybridized, resulting in a trigonal planar geometry around the boron center. This configuration leaves a vacant p-orbital on the boron atom, making it a mild Lewis acid. In the solid state, phenylboronic acids typically form hydrogen-bonded dimers. The para-substituted heptyloxy group is a key feature, acting as an electron-donating group through resonance. This electronic contribution can influence the reactivity of the C-B bond and the aromatic ring. Furthermore, under basic conditions typical for cross-coupling reactions, the boronic acid can coordinate with a hydroxide ion to form a more nucleophilic tetrahedral boronate species, which is crucial for efficient transmetalation.

A common characteristic of boronic acids is their tendency to undergo reversible dehydration to form a cyclic trimeric anhydride known as a boroxine. Consequently, commercial samples of this compound may exist as a mixture of the free acid and its corresponding boroxine.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Stability Considerations

While generally stable for benchtop use, arylboronic acids are susceptible to degradation under certain conditions. [1]* Protodeboronation: This is the acid- or base-mediated cleavage of the C-B bond, replacing it with a C-H bond. This side-reaction can reduce yields, especially in reactions requiring prolonged heating or harsh pH conditions. Electron-donating groups, such as the heptyloxy group, can sometimes increase the rate of electrophilic protodeboronation. [3]* Oxidative Deboronation: In the presence of certain oxidants or reactive oxygen species, the C-B bond can be cleaved to form a phenol. This pathway is particularly relevant in biological systems but can also occur under aerobic reaction conditions at high temperatures. [4] To mitigate these issues, boronic acids should be stored in a dry, inert environment. For sensitive substrates or challenging couplings, conversion to a more stable boronate ester (e.g., a pinacol ester) prior to the reaction can be a beneficial strategy, as these esters are often more robust and can be purified via silica gel chromatography. [1][5]

Part 3: Applications in Research and Development

The unique properties of this compound make it a valuable building block in several advanced fields.

-

Drug Discovery and Medicinal Chemistry: It serves as a key intermediate for synthesizing complex organic molecules with potential therapeutic value. [2]The lipophilic heptyloxy tail can be strategically incorporated to enhance properties like cell membrane permeability, protein binding, or to tune the overall pharmacokinetic profile of a drug candidate. The broader class of boronic acids has been successfully used to develop potent enzyme inhibitors.

-

Materials Science: The rigid-rod-like structure of molecules derived from this compound makes it a suitable component for liquid crystals and other functional materials. Its use in the synthesis of conjugated oligomers and polymers is relevant for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic devices, where tuning electronic properties and morphology is critical. [2]* Sensor Development: The ability of the boronic acid moiety to form reversible covalent bonds with diols can be exploited. While the lipophilic nature of this specific boronic acid makes it less ideal for aqueous glucose sensing, it can be incorporated into sensors designed for use in organic media or at interfaces. [2]

Part 4: Experimental Protocols and Safety

Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a representative example and may require optimization for specific substrates.

Objective: To synthesize a biaryl compound via palladium-catalyzed cross-coupling of an aryl bromide with this compound.

Step-by-Step Methodology:

-

Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 equivalents).

-

Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.

-

Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v), via syringe.

-

Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%), to the flask under a positive pressure of inert gas.

-

Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or GC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to isolate the desired biaryl product.

Safety and Handling

As a professional in a laboratory setting, adherence to safety protocols is paramount.

| Hazard Class | Statement | Precautionary Code(s) |

| Skin Irritation | Causes skin irritation | P264, P280 |

| Eye Irritation | Causes serious eye irritation | P280, P305+P351+P338 |

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling this compound.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. * First Aid: In case of skin contact, wash immediately with plenty of soap and water. In case of eye contact, rinse cautiously with water for several minutes; remove contact lenses if present and easy to do, and continue rinsing. Seek medical attention if irritation persists.

Conclusion

This compound is more than just another synthetic reagent; it is a strategically designed building block that offers both the reliable reactivity of the arylboronic acid functional group and the advantageous physical properties conferred by its heptyloxy substituent. Its enhanced solubility and utility in the robust Suzuki-Miyaura coupling reaction have cemented its role in the efficient synthesis of complex molecular architectures. For researchers and drug development professionals, this compound provides a reliable pathway to novel pharmaceuticals, advanced materials, and sophisticated chemical sensors, making it a valuable asset in the modern chemist's toolbox.

References

- Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. [URL: https://onlinelibrary.wiley.com/doi/book/10.1002/9783527639328]

- Cammidge, A. N., & Creton, I. (2003). Stability of Phenylboronic Acids. Journal of Organic Chemistry, 68(16), 6375–6382.

- Kuivila, H. G., & Williams, D. C. (1964). Electrophilic Displacement Reactions. X. The Protodeboronation of Areneboronic Acids. Journal of the American Chemical Society, 86(15), 3146–3150.

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [URL: https://pubs.acs.org/doi/abs/10.1021/cr00039a007]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Oka, N., Yamada, T., Sajiki, H., Akai, S., & Ikawa, T. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(19), 3510–3514. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.2c01174]

Sources

- 1. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]

- 2. chemimpex.com [chemimpex.com]

- 3. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]

4-Heptyloxyphenylboronic acid synthesis and characterization

An In-depth Technical Guide: Synthesis and Characterization of 4-Heptyloxyphenylboronic Acid

Introduction: The Versatility of a Key Building Block

This compound is a versatile organic compound that has garnered significant interest across various scientific disciplines.[1] Structurally, it is an aromatic boronic acid featuring a seven-carbon alkyloxy (heptyloxy) chain attached to the phenyl ring. This combination of a reactive boronic acid moiety and a lipophilic alkyl chain imparts unique properties, enhancing its solubility in organic solvents and making it an invaluable reagent.[1]

Its primary utility lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds to create complex biaryl structures.[1][2] These structures are foundational to many pharmaceuticals, agrochemicals, and advanced functional materials like organic light-emitting diodes (OLEDs).[1][2] Furthermore, the boronic acid group's ability to form reversible covalent bonds with diols makes it a powerful tool in the development of chemical sensors and targeted drug delivery systems.[1]

This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of this compound, offering field-proven insights and robust protocols for professionals in research and development.

Part 1: Synthesis and Purification

The most reliable and widely adopted method for synthesizing arylboronic acids, including this compound, is through the reaction of a Grignard reagent with a trialkyl borate ester, followed by acidic hydrolysis.[3][4][5] This approach offers high yields and is adaptable to a range of substituted aryl halides.

The Underlying Chemistry: A Mechanistic Perspective

The synthesis proceeds in three key stages:

-

Formation of the Grignard Reagent: The process begins with the formation of an organomagnesium halide (Grignard reagent) from 1-bromo-4-heptyloxybenzene. Magnesium metal inserts into the carbon-bromine bond, reversing the polarity of the carbon atom from electrophilic to strongly nucleophilic. This step is critical as it creates the reactive species necessary to form the new carbon-boron bond.[3][5]

-

Borylation: The nucleophilic aryl Grignard reagent is then added to an electrophilic boron source, typically a trialkyl borate such as trimethyl borate or triisopropyl borate. The reaction is conducted at cryogenic temperatures (e.g., -78 °C) to prevent over-addition, where the Grignard reagent could react more than once with the boron center, leading to undesired borinic acid and borane byproducts.[6]

-

Hydrolysis: The resulting boronic ester intermediate is not isolated but is directly hydrolyzed under acidic conditions. The acid protonates the alkoxy groups on the boron atom, which are then displaced by water, yielding the final this compound.[5]

Experimental Workflow Diagram

The following diagram illustrates the complete synthetic and purification workflow.

Caption: Workflow for the synthesis and purification of this compound.

Detailed Synthesis Protocol

This protocol is a representative procedure adapted from established methods for arylboronic acid synthesis.[3][5][7] All operations should be conducted in a fume hood with appropriate personal protective equipment.

Materials:

-

1-Bromo-4-heptyloxybenzene

-

Magnesium turnings

-

Iodine (one small crystal)

-

Anhydrous tetrahydrofuran (THF)

-

Triisopropyl borate

-

Hydrochloric acid (HCl), 2 M aqueous solution

-

Diethyl ether or Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Apparatus Setup: Flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under a stream of inert gas (Argon or Nitrogen).

-

Grignard Reagent Formation:

-

To the flask, add magnesium turnings (1.2 eq.) and a single crystal of iodine.

-

In the dropping funnel, prepare a solution of 1-bromo-4-heptyloxybenzene (1.0 eq.) in anhydrous THF.

-

Add a small portion of the bromide solution to the magnesium. Gentle heating may be required to initiate the reaction, indicated by the disappearance of the iodine color and bubbling.

-

Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring for 1-2 hours until most of the magnesium is consumed.

-

-

Borylation:

-

In a separate flame-dried flask under inert atmosphere, add triisopropyl borate (1.5 eq.) to anhydrous THF.

-

Cool this solution to -78 °C using a dry ice/acetone bath.

-

Slowly transfer the prepared Grignard reagent from the first flask to the cold borate solution via a cannula, keeping the internal temperature below -70 °C.

-

After the addition, allow the mixture to stir at -78 °C for 1 hour, then let it warm slowly to room temperature overnight.

-

-

Hydrolysis and Workup:

-

Cool the reaction mixture in an ice bath and slowly quench it by adding 2 M HCl. Stir vigorously for 30-60 minutes until two clear layers form.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and finally brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: A Critical Step

Crude boronic acids often contain oligomeric anhydrides called boroxines, which form through dehydration.[8][9] While suitable for some applications, pure boronic acid is often required.

-

Recrystallization: This is a highly effective method. The crude solid can be dissolved in a minimum amount of a hot solvent (like water, or a mixture of hexane and ethyl acetate) and allowed to cool slowly, yielding crystalline product.[10][11] Commercially available arylboronic acids often contain boroximes, and recrystallization from water is a standard procedure to ensure the monomeric acid form is used.[11]

-

Acid-Base Extraction: For more stubborn impurities, an acid-base workup can be employed. The crude product is dissolved in an organic solvent (e.g., diethyl ether) and extracted with a basic aqueous solution (e.g., NaOH or NaHCO₃).[12] The boronic acid forms a water-soluble boronate salt, while neutral organic impurities remain in the ether layer. The aqueous layer is then separated, washed with fresh ether, and re-acidified with HCl to precipitate the pure boronic acid, which can be collected by filtration.[12][13]

Part 2: Structural Characterization and Data

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.

Spectroscopic and Physical Data

The following table summarizes the expected characterization data for the target compound.

| Parameter | Technique | Expected Value / Observation |

| Molecular Formula | - | C₁₃H₂₁BO₃ |

| Molecular Weight | - | 236.12 g/mol [1][14] |

| Appearance | Visual | White to off-white crystalline powder[1] |

| ¹H NMR | 400 MHz, CDCl₃ | δ ~7.75 (d, 2H, Ar-H ortho to B), ~6.90 (d, 2H, Ar-H ortho to O), ~3.98 (t, 2H, -OCH₂-), ~1.79 (p, 2H, -OCH₂CH₂-), ~1.45-1.25 (m, 8H, alkyl chain), ~0.89 (t, 3H, -CH₃). B(OH)₂ protons are often broad or not observed. |

| ¹³C NMR | 100 MHz, CDCl₃ | δ ~162 (C-O), ~137 (Ar-C), ~115 (Ar-C), ~68 (-OCH₂-), ~32, ~29 (x2), ~26, ~23 (alkyl chain), ~14 (-CH₃). The carbon attached to boron (C-B) is often unobserved or broad due to quadrupolar relaxation. |

| Mass Spectrum | ESI-MS (-) | Expected m/z: 235.15 [M-H]⁻. Adducts or boroxine trimers may also be observed.[15] |

Note: NMR chemical shifts (δ) are reported in parts per million (ppm) and are predicted based on analogous structures.[16][17][18][19] Actual values may vary slightly based on solvent and concentration.

In-Depth Analysis

-

¹H NMR Spectroscopy: The proton NMR spectrum provides a clear fingerprint. The aromatic region should show two distinct doublets, characteristic of a 1,4-disubstituted benzene ring. The downfield doublet corresponds to the protons ortho to the electron-withdrawing boronic acid group, while the upfield doublet corresponds to those ortho to the electron-donating heptyloxy group. The aliphatic region will show a clear triplet for the terminal methyl group, a triplet for the methylene group attached to the oxygen, and a series of multiplets for the rest of the alkyl chain.

-

¹³C NMR Spectroscopy: The carbon spectrum confirms the number of unique carbon environments. Key signals include the aromatic carbon attached to the oxygen at a downfield shift (~162 ppm) and the series of signals corresponding to the seven carbons of the heptyloxy chain.

-

Mass Spectrometry: Analysis of boronic acids by mass spectrometry can be complicated by their tendency to dehydrate and form cyclic trimeric anhydrides (boroxines).[8][15] Electrospray ionization in negative mode (ESI-) is often effective, showing the deprotonated molecular ion [M-H]⁻.[15] High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

Part 3: Applications in Suzuki-Miyaura Cross-Coupling

The primary application of this compound is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[2][20][21] This powerful palladium-catalyzed reaction forges a C-C bond between the boronic acid and an organohalide (or triflate).

The Catalytic Cycle

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[9][20][21]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex. This is often the rate-determining step.[2]

-

Transmetalation: The organic group from the boronic acid (Ar') is transferred to the palladium center, displacing the halide. This step requires a base to activate the boronic acid, forming a more nucleophilic boronate species.[21][22]

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new biaryl product (Ar-Ar') and regenerating the active Pd(0) catalyst, which re-enters the cycle.[20][21]

The presence of the heptyloxy group on the boronic acid enhances the solubility of the reagent and can influence the electronic properties of the resulting biaryl product, making it a valuable tool for fine-tuning molecular architectures in drug discovery and materials science.

References

-

NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Voinov, V. G., et al. (2011). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Analytical Chemistry. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Pandiyan, P. J., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. RSC Publishing. [Link]

-

Pandiyan, P. J., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

-

BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]

-

Waters Corporation. (2022). High Sensitivity Analysis of Potential Mutagenic Boronic Acids Using Xevo™ TQ Absolute Tandem Quadrupole Mass Spectrometer with an ACQUITY™ Premier System. [Link]

-

Williams, J. P., et al. (2008). Analysis of Boronic Acids Without Chemical Derivatisation. ResearchGate. [Link]

- Google Patents. (2001). Synthesis of aryl boronic acids. CA2297780A1.

-

Organic Chemistry Portal. Arylboronic acid or boronate synthesis. [Link]

-

Hitosugi, S., et al. (2022). Arylboronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. American Chemical Society. [Link]

- Google Patents. (1999). Synthesis of aryl boronic acids. WO1999064428A1.

-

N-HETEROCYCLIC CARBENES IN SYNTHESIS. (2012). REACTION OF GRIGNARD REAGENTS WITH DIISOPROPYL- AMINOBORANE. SYNTHESIS OF ALKYL, ARYL, HETEROARYL AND ALLYL BORONIC ACIDS FROM. [Link]

-

Anderson, J. C., et al. (2009). Mild and Selective Synthesis of an Aryl Boronic Ester by Equilibration of Mixtures of Boronic and Borinic Acid Derivatives. Organic Process Research & Development. [Link]

- Google Patents. (2005).

-

Reddit. (2017). Purification of boronic acids? r/chemistry. [Link]

-

ResearchGate. (2016). How to purify boronic acids/boronate esters?. [Link]

-

ResearchGate. (2021). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. [Link]

-

Organic Syntheses Procedure. Recrystallization of 4-Chlorophenylboronic acid. [Link]

-

Royal Society of Chemistry. Supporting Information for Pressure-induced remarkable luminescence switch of a dimer form of donor–acceptor–donor triphenylamine (TPA) derivative. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, DMSO, experimental) (HMDB0000500). [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

SpectraBase. 4-Ethoxyphenylboronic acid - 13C NMR Spectrum. [Link]

-

Organic Syntheses Procedure. (3,4,5-trifluorophenyl)boronic acid. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. byjus.com [byjus.com]

- 3. CA2297780A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]

- 4. Arylboronic acid or boronate synthesis [organic-chemistry.org]

- 5. WO1999064428A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Yoneda Labs [yonedalabs.com]

- 10. reddit.com [reddit.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. 136370-19-9|this compound|BLD Pharm [bldpharm.com]

- 15. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 16. Phenylboronic acid(98-80-6) 13C NMR spectrum [chemicalbook.com]

- 17. 4-(Hydroxymethyl)phenylboronic acid(59016-93-2) 1H NMR spectrum [chemicalbook.com]

- 18. Phenylboronic acid(98-80-6) 1H NMR [m.chemicalbook.com]

- 19. organicchemistrydata.org [organicchemistrydata.org]

- 20. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. Suzuki Coupling [organic-chemistry.org]

4-Heptyloxyphenylboronic acid solubility in organic solvents

An In-depth Technical Guide to the Solubility of 4-Heptyloxyphenylboronic Acid in Organic Solvents

Abstract

This compound is a versatile reagent in modern organic synthesis, prized for its role in palladium-catalyzed cross-coupling reactions and its applications in materials science and drug discovery. A critical, yet often overlooked, parameter governing its utility is its solubility in organic solvents. This technical guide provides a comprehensive overview of the solubility characteristics of this compound. While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide synthesizes information on analogous compounds, outlines a robust experimental protocol for solubility determination, and discusses the theoretical principles underpinning its solubility behavior. This document is intended to be an essential resource for researchers, chemists, and formulation scientists, enabling them to optimize reaction conditions, purification procedures, and formulation strategies involving this compound.

Introduction: The Versatile Role of this compound

This compound, a member of the arylboronic acid family, is a white to off-white crystalline powder.[1] Its molecular structure, featuring a boronic acid functional group and a lipophilic heptyloxy chain attached to a phenyl ring, bestows upon it a unique combination of reactivity and physical properties. The boronic acid moiety is the cornerstone of its utility in Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning methodology for the formation of carbon-carbon bonds.[2] The heptyloxy group, a seven-carbon alkyl chain linked via an ether bond, significantly enhances its solubility in a wide array of organic solvents compared to its unsubstituted counterpart, phenylboronic acid.[1]

This enhanced solubility is a key enabler for its widespread applications, which include:

-

Organic Synthesis: As a crucial building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1]

-

Materials Science: In the creation of functional materials such as organic light-emitting diodes (OLEDs) and photovoltaic devices, where its stability and reactivity contribute to improved performance.[1]

-

Drug Discovery and Bioconjugation: The ability of boronic acids to form reversible covalent bonds with diols makes them valuable in the design of sensors and targeted drug delivery systems.[1][3]

Understanding the solubility of this compound is paramount for any scientist working with this compound. Solubility dictates the choice of solvent for a reaction, influences the rate and efficiency of chemical transformations, and is a critical factor in downstream processes such as crystallization, chromatography, and formulation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₂₁BO₃ | [1] |

| Molecular Weight | 236.12 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| CAS Number | 136370-19-9 | [1] |

Note: This compound may contain varying amounts of its anhydride, boroxine.

Theoretical Considerations for Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like." This adage is a simplified representation of the complex interplay of intermolecular forces between the solute and the solvent. For this compound, the key structural features influencing its solubility are:

-

The Boronic Acid Group (-B(OH)₂): This is a polar, hydrophilic functional group capable of forming hydrogen bonds.

-

The Phenyl Ring: A nonpolar, aromatic system that can engage in π-π stacking and van der Waals interactions.

-

The Heptyloxy Chain (-O(CH₂)₆CH₃): A long, nonpolar, and lipophilic alkyl chain that contributes to van der Waals forces.

The overall solubility in a given solvent is a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of solute-solvent interactions.

Qualitative Solubility Profile and Analogous Compound Data

While specific quantitative solubility data for this compound is scarce in the literature, we can infer its likely solubility behavior by examining data for analogous compounds and considering its structural features. The presence of the long heptyloxy chain is expected to significantly enhance its solubility in nonpolar and moderately polar organic solvents compared to phenylboronic acid.

Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | High | The ether oxygen can act as a hydrogen bond acceptor for the boronic acid protons, while the alkyl portions of the solvent interact favorably with the heptyloxy chain. |

| Ketones | Acetone, 3-Pentanone | High | Similar to ethers, the ketone carbonyl group is a good hydrogen bond acceptor.[2][4] |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents can interact with the aromatic ring and the heptyloxy chain. Chloroform can also act as a weak hydrogen bond donor.[2][4] |

| Aromatic Hydrocarbons | Toluene, Xylene | Moderate | The aromatic ring of the solvent will have favorable π-π stacking interactions with the phenyl ring of the solute. The heptyloxy chain will also contribute to solubility. |

| Aliphatic Hydrocarbons | Hexane, Heptane, Methylcyclohexane | Low to Moderate | The nonpolar nature of these solvents will favor interaction with the heptyloxy chain, but they are poor solvents for the polar boronic acid group. Phenylboronic acid exhibits very low solubility in hydrocarbons.[2][4] |

| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | These are highly polar solvents capable of strong hydrogen bonding and dipole-dipole interactions. |

| Alcohols | Methanol, Ethanol, Isopropanol | High | Alcohols are protic solvents that can act as both hydrogen bond donors and acceptors, leading to strong interactions with the boronic acid group. |

This table is a prediction based on chemical principles and data from analogous compounds. Experimental verification is highly recommended.

Experimental Determination of Solubility

Given the lack of published quantitative data, researchers will often need to determine the solubility of this compound experimentally. The following is a robust, step-by-step protocol for determining the equilibrium solubility of a compound in an organic solvent.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature bath or shaker incubator

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

-

Syringes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable analytical instrument (e.g., UV-Vis spectrophotometer)

Experimental Workflow Diagram

Caption: Workflow for experimental solubility determination.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

-

Accurately pipette a known volume of the desired organic solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or rotator set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the dissolution process has reached equilibrium. The solution should be continuously agitated during this time.

-

-

Sampling:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.

-

-

Analysis:

-

Accurately dilute a known volume of the filtered, saturated solution with a suitable solvent (often the mobile phase for HPLC analysis).

-

Quantify the concentration of this compound in the diluted sample using a pre-validated analytical method, such as HPLC-UV. A calibration curve prepared with standards of known concentrations should be used for accurate quantification.

-

-

Calculation:

-

Calculate the concentration of the saturated solution, taking into account the dilution factor. The solubility is typically expressed in units of mg/mL or g/L.

-

Important Considerations for Boronic Acids

-

Anhydride Formation: Boronic acids can undergo dehydration to form cyclic anhydrides known as boroxines.[5] This is an equilibrium process that can be influenced by temperature and the presence of water. The formation of boroxine can affect the measured solubility. It is therefore important to use anhydrous solvents and to be aware of this potential transformation.

-

Solvent Purity: The presence of impurities, particularly water, in the organic solvents can significantly impact the solubility of boronic acids. Always use high-purity, anhydrous solvents when possible.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[6][7]

-

Handling: Avoid breathing dust.[6][7] Handle in a well-ventilated area, preferably in a fume hood.[6][7] Wash hands thoroughly after handling.[6][7]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[6][7]

For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the manufacturer.[6][7][8]

Conclusion

This compound is a valuable and versatile compound in modern chemistry. Its enhanced solubility in organic solvents, conferred by the heptyloxy group, is a key attribute that underpins its utility. While specific quantitative solubility data remains to be extensively published, this guide provides a strong foundation for its effective use. By understanding the theoretical principles of its solubility, leveraging data from analogous compounds, and employing the robust experimental protocol detailed herein, researchers can confidently and effectively utilize this compound in their synthetic and materials science endeavors.

References

-

Dąbrowski, M., Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4478–4486. [Link]

-

Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814–824. [Link]

-

Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents - Semantic Scholar. (2020). Retrieved from [Link]

-

This compound (contains varying amounts of Anhydride) | C13H21BO3 | CID 4339184 - PubChem. (n.d.). Retrieved from [Link]

-

Solubility of investigated compounds in water. Phenylboronic acid... - ResearchGate. (n.d.). Retrieved from [Link]

-

(PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. (2020). Retrieved from [Link]

-

(4-heptylphenyl)boronic Acid | C13H21BO2 | CID 4197991 - PubChem. (n.d.). Retrieved from [Link]

-

11: Solubility and Borax (Experiment) - Chemistry LibreTexts. (2021). Retrieved from [Link]

-

Mastering Organic Synthesis with Boronic Acids: The Role of 4-Hydroxyphenylboronic Acid. (n.d.). Retrieved from [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. (2021). Retrieved from [Link]

-

Applications of boronic acids in organic synthesis - ResearchGate. (n.d.). Retrieved from [Link]

-

Boric acid in organic synthesis: scope and recent developments - Semantic Scholar. (2018). Retrieved from [Link]

-

Reagents & Solvents: Solvents and Polarity - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

-

Properties of Common Organic Solvents. (2022). Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. d-nb.info [d-nb.info]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of 4-Heptyloxyphenylboronic Acid

Introduction

4-Heptyloxyphenylboronic acid is a versatile organoboron compound of significant interest to researchers in organic synthesis, materials science, and drug development.[1] Its utility as a key building block in Suzuki-Miyaura cross-coupling reactions, for the construction of complex biaryl systems, and in the design of sensors and functional materials, necessitates unambiguous structural characterization.[1] Among the suite of analytical techniques available, ¹H Nuclear Magnetic Resonance (NMR) spectroscopy stands as the primary and most powerful tool for confirming its molecular structure, assessing purity, and identifying related impurities.

This guide provides an in-depth analysis of the ¹H NMR spectrum of this compound. We will dissect the spectrum region by region, explaining the causality behind the observed chemical shifts, signal multiplicities, and coupling constants. Furthermore, we will address common challenges associated with the NMR analysis of boronic acids, such as oligomerization, and provide a validated experimental protocol for acquiring high-fidelity spectra.

Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum, one must first understand the distinct proton environments within the this compound molecule. The structure consists of a para-substituted benzene ring, a boronic acid functional group [-B(OH)₂], and a linear seven-carbon alkoxy chain. Each unique proton or group of equivalent protons will give rise to a distinct signal in the spectrum.

Caption: Labeled structure of this compound.

Anticipated ¹H NMR Spectrum: A Detailed Analysis

The ¹H NMR spectrum can be logically divided into three primary regions: the downfield aromatic region, the mid-field alkoxy region, and the upfield aliphatic region. The labile boronic acid protons may also be observed, typically as a broad signal.

The Aromatic Region (δ 6.8 – 8.0 ppm)

The para-substituted benzene ring gives rise to a classic AA'BB' spin system, which, in many cases, simplifies to a pattern of two distinct doublets due to the strong electronic differentiation of the substituents.[2][3]

-

Protons Hₐ (ortho to Boronic Acid): The boronic acid group is electron-withdrawing and deshielding. Consequently, the Hₐ protons, located ortho to the -B(OH)₂ group, are expected to resonate at a lower field (higher ppm value), typically in the range of δ 7.7 - 7.9 ppm . These two protons are chemically equivalent and will appear as a doublet due to coupling with their ortho neighbors, Hᵦ.

-

Protons Hᵦ (ortho to Heptyloxy Group): The heptyloxy group is a strong electron-donating group via resonance. This donating effect shields the ortho protons Hᵦ, causing them to resonate at a higher field (lower ppm value) compared to Hₐ. Their signal is anticipated in the range of δ 6.9 - 7.1 ppm . This signal will also appear as a doublet from coupling to Hₐ.

-

Coupling: The splitting of both Hₐ and Hᵦ signals into doublets is caused by ortho-coupling (³J). The magnitude of this coupling constant (³Jₐᵦ) is typically between 7.0 and 9.0 Hz .[4][5] A key validation step is confirming that the coupling constant for the Hₐ doublet is identical to that of the Hᵦ doublet.[6]

The Aliphatic Heptyloxy Chain Region (δ 0.8 – 4.1 ppm)

The signals for the seven-carbon chain provide a clear signature for the alkoxy substituent. The chemical shift is dictated by proximity to the deshielding oxygen atom.

-

Protons H꜀ (-OCH₂-): These protons are directly attached to the oxygen atom and are the most deshielded of the aliphatic chain. They are expected to appear as a triplet in the range of δ 3.9 - 4.1 ppm . The triplet multiplicity arises from coupling to the two adjacent Hₔ protons (n+1 rule, 2+1=3).

-

Protons Hₔ (-OCH₂C H₂-): These methylene protons, adjacent to H꜀, will resonate further upfield, typically around δ 1.7 - 1.9 ppm . This signal is expected to be a quintet or multiplet due to coupling with both H꜀ (2 protons) and Hₑ (2 protons).

-

Protons Hₑ, Hբ, H₉, Hₕ (-CH₂- chain): The remaining methylene groups will produce a series of overlapping multiplet signals in the upfield region, generally between δ 1.2 - 1.5 ppm . Distinguishing these individual signals often requires higher field instruments or 2D NMR techniques.

-

Protons Hᵢ (-CH₃): The terminal methyl group protons are the most shielded in the molecule. They will appear as a distinct triplet at the highest field, typically around δ 0.8 - 1.0 ppm , resulting from coupling with the adjacent Hₕ methylene protons.

-

Aliphatic Coupling: The coupling constant (³J) between adjacent methylene groups and the terminal methyl group in a free-rotating alkyl chain is consistently around 6.5 - 7.5 Hz .[4]

The Boronic Acid Protons [-B(OH)₂]

The two protons of the boronic acid hydroxyl groups are acidic and undergo rapid chemical exchange with each other and with trace amounts of water in the NMR solvent.

-

Signal Characteristics: This exchange process results in a single, often broad, signal. Its chemical shift is highly variable and depends on factors like solvent, concentration, and temperature, appearing anywhere from δ 4.0 to 8.0 ppm or even broader.

-

Solvent Exchange: In the presence of a protic deuterated solvent such as Methanol-d₄ (CD₃OD) or Deuterium Oxide (D₂O), these protons will exchange with deuterium. This exchange renders them "invisible" to ¹H NMR, and the B(OH)₂ signal will disappear from the spectrum.[7] This phenomenon is a useful diagnostic tool for identifying acidic protons.

Summary of Predicted ¹H NMR Data

The following table summarizes the anticipated ¹H NMR spectral data for this compound in a non-exchanging solvent like CDCl₃ or DMSO-d₆.

| Proton Label | Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Hₐ | Aromatic (ortho to -B(OH)₂) | 7.7 – 7.9 | Doublet (d) | ³J = 7.0 – 9.0 | 2H |

| Hᵦ | Aromatic (ortho to -OHeptyl) | 6.9 – 7.1 | Doublet (d) | ³J = 7.0 – 9.0 | 2H |

| H꜀ | -O-CH₂- | 3.9 – 4.1 | Triplet (t) | ³J ≈ 6.5 – 7.5 | 2H |

| Hₔ | -OCH₂-CH₂- | 1.7 – 1.9 | Multiplet (m) | ³J ≈ 7.0 | 2H |

| Hₑ-Hₕ | -(CH₂)₄- | 1.2 – 1.5 | Multiplet (m) | - | 8H |

| Hᵢ | -CH₃ | 0.8 – 1.0 | Triplet (t) | ³J ≈ 6.5 – 7.5 | 3H |

| -B(OH)₂ | Boronic Acid | 4.0 – 8.0 | Broad Singlet (br s) | - | 2H |

Experimental Protocol: Acquiring a Validated Spectrum

The tendency of boronic acids to form cyclic trimeric anhydrides (boroxines) in aprotic solvents can lead to complex or broadened NMR spectra.[7] The following workflow is designed to overcome this challenge and produce a clean, interpretable spectrum.

Caption: Recommended workflow for ¹H NMR analysis of boronic acids.

Causality in Experimental Choices:

-

Solvent Selection: The choice of solvent is critical. While CDCl₃ is common, it can promote the formation of boroxine anhydrides, leading to spectral complexity. Using a coordinating protic solvent like Methanol-d₄ (CD₃OD) or an aprotic polar solvent like DMSO-d₆ is highly recommended. These solvents effectively break up the oligomeric boroxine structures, ensuring that the monomeric boronic acid is observed and resulting in a sharp, well-resolved spectrum.[7] The use of CD₃OD has the added effect of exchanging the B(OH)₂ protons, simplifying the spectrum by removing their broad signal.

-

Concentration: A moderate concentration (5-10 mg in 0.6 mL) is sufficient. Overly concentrated samples can lead to viscosity-induced line broadening and may favor intermolecular interactions or anhydride formation.

-

Purity Assessment: The integral ratios are paramount for assessing purity. For a pure sample, the relative integrals of the signals should correspond directly to the number of protons they represent (e.g., the ratio of Hₐ : Hᵦ : H꜀ : Hᵢ should be 2:2:2:3).

Conclusion

¹H NMR spectroscopy provides a definitive fingerprint for the structural confirmation of this compound. A systematic analysis of the aromatic, alkoxy, and aliphatic regions allows for the complete assignment of all proton signals. By understanding the electronic effects of the substituents, predicting the resulting chemical shifts and coupling patterns, and employing a validated experimental protocol that mitigates common issues like anhydride formation, researchers can confidently and accurately characterize this important synthetic building block. This rigorous analytical approach underpins the reliability and reproducibility of subsequent scientific endeavors, from targeted synthesis to the development of novel materials and therapeutics.

References

-

ACD/Labs. (2025). 1H–1H Coupling in Proton NMR. Retrieved from [Link]

- Kuivila, H. G., & Namvari, H. (1963). Nuclear Magnetic Resonance Spectra of Phenylboronic Acids. Journal of Organic Chemistry, 28(1), 218-221.

-

Organic Chemistry Data. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. Retrieved from [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H, 11 B and 19 F NMR chemical shifts of the title compound in various solvents. Retrieved from [Link]

-

Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

San Diego State University. (n.d.). 11B NMR Chemical Shifts. Retrieved from [Link]

-

Supporting Information for "Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol". (n.d.). Retrieved from [Link]

-

ResearchGate. (n.d.). The characteristic 1 H NMR chemical shifts of N-alkoxy- N',N'N'-trimethylhydrazinium chlorides (1a-f) in (CD3)2SO. Retrieved from [Link]

-

Reich, H. J. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Wisconsin. Retrieved from [Link]

- Anslyn, E. V., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(23), 15557-15564.

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

PubChem. (n.d.). (4-heptylphenyl)boronic Acid. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

-

Reddit. (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. Retrieved from [Link]

-

Raines Lab. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts - Supporting Information. Retrieved from [Link]

-

SpectraBase. (n.d.). Phenylboronic acid. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Methoxyphenylboronic acid. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. reddit.com [reddit.com]

An In-Depth Technical Guide to the FT-IR Spectroscopy of 4-Heptyloxyphenylboronic Acid

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectroscopy of 4-Heptyloxyphenylboronic acid. Tailored for researchers, scientists, and professionals in drug development and materials science, this document offers a detailed exploration of the compound's vibrational characteristics, a robust experimental protocol for spectral acquisition, and an in-depth interpretation of the resulting data. The insights provided herein are grounded in established spectroscopic principles and supported by authoritative references to ensure scientific integrity and practical applicability.

Introduction: The Significance of this compound and its Spectroscopic Characterization

This compound is a member of the versatile class of organic compounds known as boronic acids. These molecules are distinguished by a boronic acid functional group (-B(OH)₂) attached to a carbon atom. The presence of both a Lewis acidic boron center and hydrogen-bond donating hydroxyl groups imparts unique chemical properties, making them invaluable building blocks in a myriad of applications. In the realm of drug development, phenylboronic acids are recognized for their ability to form reversible covalent bonds with diols, a characteristic leveraged in the design of sensors and targeted drug delivery systems for saccharide-containing biomolecules. Furthermore, their utility in Suzuki-Miyaura cross-coupling reactions has cemented their importance in the synthesis of complex organic molecules, including active pharmaceutical ingredients and advanced materials.

Given the critical role of this compound in these applications, rigorous characterization of its molecular structure and purity is paramount. FT-IR spectroscopy emerges as a powerful, non-destructive analytical technique for this purpose. By probing the vibrational modes of the molecule's functional groups, FT-IR provides a unique spectral "fingerprint," enabling confirmation of its identity and the detection of potential impurities. This guide will elucidate the key spectral features that define this compound, providing a foundational understanding for its effective utilization in research and development.

Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum

The following protocol outlines a self-validating methodology for obtaining a high-quality FT-IR spectrum of solid this compound using the Attenuated Total Reflectance (ATR) technique. The causality behind each step is explained to ensure technical accuracy and reproducibility.

Diagram of the Experimental Workflow

Caption: A flowchart illustrating the key stages of FT-IR analysis, from sample preparation to spectral interpretation.

Step-by-Step Methodology

-

Instrument Preparation:

-

Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium.

-

Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe to remove any residues from previous analyses.

-

-

Background Spectrum Acquisition:

-

With the clean, empty ATR crystal in place, acquire a background spectrum. This crucial step measures the absorbance of the ambient environment (e.g., water vapor, carbon dioxide) and the instrument itself. The background spectrum is then automatically subtracted from the sample spectrum to provide a clean representation of the sample's absorbance.[1]

-

-

Sample Preparation and Loading:

-

Place a small amount of solid this compound onto the center of the ATR crystal.

-

Apply consistent pressure using the instrument's pressure clamp to ensure intimate contact between the sample and the crystal. This is critical for achieving a strong, high-quality signal, as the ATR technique relies on the evanescent wave penetrating a short distance into the sample.[2]

-

-

Sample Spectrum Acquisition:

-

Acquire the sample spectrum. A typical measurement involves co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The spectrum should be recorded over a standard mid-IR range, typically 4000 to 400 cm⁻¹.[1]

-

-

Data Processing:

-

The resulting spectrum should be baseline-corrected to account for any instrumental drift or scattering effects.

-

The data can be normalized to facilitate comparison with other spectra.

-

Molecular Structure and Key Functional Groups

The interpretation of the FT-IR spectrum of this compound is rooted in the vibrational modes of its constituent functional groups.

Caption: Key functional groups of this compound relevant to FT-IR analysis.

Predicted FT-IR Data and Spectral Interpretation

The FT-IR spectrum of this compound can be dissected into several key regions, each corresponding to the vibrational modes of its specific functional groups. The following table summarizes the expected characteristic absorption bands.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3500–3200 | Strong, Broad | O-H Stretching (H-bonded) | Boronic Acid (-B(OH)₂) |

| 3100–3000 | Medium | C-H Stretching | Aromatic Ring |

| 2960–2850 | Strong | C-H Stretching (asymmetric & symmetric) | Heptyl Chain (-CH₂, -CH₃) |

| 1610–1580 | Medium-Strong | C=C Stretching | Aromatic Ring |

| 1500–1400 | Medium-Strong | C=C Stretching | Aromatic Ring |

| ~1465 | Medium | C-H Bending (Scissoring) | Heptyl Chain (-CH₂) |

| ~1375 | Medium | C-H Bending (Symmetric) | Heptyl Chain (-CH₃) |

| 1380–1310 | Strong | B-O Stretching | Boronic Acid (-B(OH)₂) |

| 1260–1240 | Strong | C-O Stretching (Aryl Ether) | Heptyloxy Group |

| ~1170 | Medium | C-O Stretching (Aryl Ether) | Heptyloxy Group |

| 900-675 | Strong | C-H Out-of-Plane Bending | Aromatic Ring |

Detailed Interpretation

-

O-H Stretching Region (3500–3200 cm⁻¹): A prominent, broad absorption band in this region is a hallmark of the O-H stretching vibrations of the boronic acid group.[3][4] The broadness of this peak is due to intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules in the solid state. The presence of this band is a strong indicator of the boronic acid functionality. In dilute, non-polar solutions, a sharper, higher frequency band might be observed due to free, non-hydrogen-bonded O-H groups.[5]

-

C-H Stretching Region (3100–2850 cm⁻¹): This region contains contributions from both the aromatic and aliphatic C-H bonds. Weaker to medium intensity peaks between 3100 cm⁻¹ and 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the benzene ring.[2][6][7] In contrast, strong, sharp absorptions between 2960 cm⁻¹ and 2850 cm⁻¹ arise from the asymmetric and symmetric stretching modes of the methylene (-CH₂) and methyl (-CH₃) groups of the heptyl chain.[8][9][10] The pronounced intensity of these aliphatic C-H stretches is expected due to the presence of the long alkyl chain.

-

Aromatic C=C Stretching Region (1610–1400 cm⁻¹): The presence of the aromatic ring is confirmed by a series of medium to strong absorption bands in this region, which are due to the stretching vibrations of the carbon-carbon double bonds within the ring.[2][6][7] Typically, two distinct bands are observed around 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹.

-

Aliphatic C-H Bending Region (1465–1375 cm⁻¹): The bending vibrations of the heptyl chain's C-H bonds give rise to characteristic peaks in this region. A peak around 1465 cm⁻¹ is attributable to the scissoring motion of the methylene groups, while a peak near 1375 cm⁻¹ corresponds to the symmetric bending (umbrella mode) of the terminal methyl group.[2][8]

-

B-O and C-O Stretching Region (1380–1170 cm⁻¹): This region is highly diagnostic for this compound. A strong absorption band between 1380 cm⁻¹ and 1310 cm⁻¹ is characteristic of the B-O stretching vibration of the boronic acid moiety.[3][11][12] Additionally, strong absorptions arising from the C-O stretching of the aryl ether linkage of the heptyloxy group are expected. Typically, an asymmetric C-O-C stretch appears as a strong band around 1260-1240 cm⁻¹, while a symmetric stretch may be observed at a lower frequency, around 1170 cm⁻¹.[11]

-

Fingerprint Region (< 1000 cm⁻¹): The region below 1000 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions, including C-H out-of-plane (OOP) bending vibrations of the substituted benzene ring.[6][9] The specific pattern of these OOP bands can provide information about the substitution pattern of the aromatic ring. For a 1,4-disubstituted (para) benzene ring, a strong absorption is typically expected in the 850-800 cm⁻¹ range.

Conclusion

The FT-IR spectrum of this compound provides a rich source of structural information, enabling its unambiguous identification and quality assessment. By carefully analyzing the characteristic absorption bands corresponding to the O-H, C-H, C=C, B-O, and C-O vibrations, researchers can confidently verify the integrity of this important chemical building block. The methodologies and interpretations presented in this guide serve as a valuable resource for scientists and professionals engaged in the synthesis, characterization, and application of phenylboronic acids, fostering a deeper understanding of their spectroscopic properties and ensuring the reliability of their use in cutting-edge research and development.

References

-

ResearchGate. (n.d.). FTIR spectrum of boric acid. [Image]. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Retrieved from [Link]

-

Michigan State University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 27). 1.7: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-